molecular formula C15H10F2 B1390567 9-(Difluoromethyl)phenanthrene CAS No. 1186195-18-5

9-(Difluoromethyl)phenanthrene

Cat. No. B1390567
M. Wt: 228.24 g/mol
InChI Key: MHDIZQVBSLSBJO-UHFFFAOYSA-N
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Description

9-(Difluoromethyl)phenanthrene is a chemical compound with the molecular formula C15H10F2 and a molecular mass of 228.24 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 9-(Difluoromethyl)phenanthrene consists of a phenanthrene skeleton with two fluorine atoms attached to the ninth carbon .


Chemical Reactions Analysis

Phenanthrene, the parent compound, undergoes various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . Regioselective functionalization of 9-hydroxyphenanthrene, a derivative of phenanthrene, is also reported .


Physical And Chemical Properties Analysis

9-(Difluoromethyl)phenanthrene is a solid with a melting point of around 116-118 °C . It is sparingly soluble in water but exhibits good solubility in organic solvents .

Safety And Hazards

The safety data sheet for phenanthrene, the parent compound, indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

9-(difluoromethyl)phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDIZQVBSLSBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305579
Record name 9-(Difluoromethyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Difluoromethyl)phenanthrene

CAS RN

1186195-18-5
Record name 9-(Difluoromethyl)phenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Difluoromethyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Motohashi, M Kato, K Mikami - The Journal of Organic …, 2019 - ACS Publications
Iron-catalyzed cross-coupling difluoromethylations of the Grignard reagents with difluoroiodomethane provide various aromatic difluoromethyl products in good yields, not employing …
Number of citations: 12 pubs.acs.org
G He, X Xiao, HZ Jin, JH Lin, T Zhong, X Zheng… - Tetrahedron, 2021 - Elsevier
The installation of a HCF 2 group is a research area that has received increasing attention, and deoxydifluorination of aldehydes have served as an attractive protocol due to the wide …
Number of citations: 2 www.sciencedirect.com

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